Diclobutrazol

Description

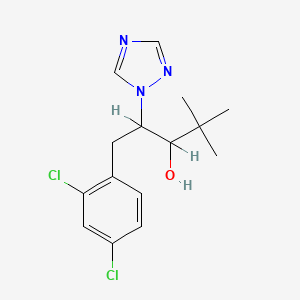

structure given in first source; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDNHJIVMYZFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868378 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66345-62-8, 75736-33-3 | |

| Record name | β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66345-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclobutrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066345628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which diclobutrazol, a triazole-based plant growth regulator, inhibits the biosynthesis of gibberellins. The guide details the specific enzymatic target, the associated cytochrome P450 monooxygenases, and provides quantitative data on its inhibitory effects. Furthermore, it outlines detailed experimental protocols for assessing the activity of this compound and similar compounds, and visualizes the key pathways and experimental workflows.

Core Mechanism: Inhibition of ent-Kaurene Oxidase

This compound's primary mode of action is the inhibition of ent-kaurene oxidase, a critical enzyme in the gibberellin (GA) biosynthetic pathway.[1][2] This enzyme is a cytochrome P450-dependent monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[3][4] This conversion is a crucial regulatory point in the production of all biologically active gibberellins, which are essential for various plant growth and development processes, including stem elongation, seed germination, and flowering.[1][5]

The inhibition of ent-kaurene oxidase by this compound and other triazole compounds leads to a significant reduction in the endogenous pool of active gibberellins.[1] This hormonal imbalance is responsible for the characteristic dwarfing effect observed in treated plants, as the reduced gibberellin levels limit cell division and elongation in stem tissues.

The Gibberellin Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The initial steps, leading to the formation of ent-kaurene, take place in plastids. Subsequently, ent-kaurene is transported to the endoplasmic reticulum, where it is oxidized by ent-kaurene oxidase. The diagram below illustrates the early stages of the gibberellin biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Figure 1: Gibberellin biosynthesis pathway highlighting the inhibition of ent-kaurene oxidase by this compound.

The Role of Cytochrome P450 Monooxygenases

Ent-kaurene oxidase belongs to the cytochrome P450 (CYP) superfamily of enzymes. Specifically, members of the CYP701 and CYP88A families have been identified as ent-kaurene oxidases in various plant species.[6][7] Triazole compounds, including this compound, are known inhibitors of cytochrome P450 enzymes.[8] The nitrogen atom in the triazole ring of this compound is thought to bind to the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking its catalytic activity. This interaction is competitive with the natural substrate, ent-kaurene.

Quantitative Data on Inhibitory Activity

| Compound | Enzyme | Plant Species (for IC50) | IC50 (μM) | Plant Species (for height reduction) | Concentration | Height Reduction (%) | Reference |

| Paclobutrazol | ent-Kaurene Oxidase | Montanoa tomentosa | 43.9 | Gypsophila bicolor | 1.5 mg L-1 | Significant | [9][10] |

| Paclobutrazol | Not Applicable | Dill | Not Applicable | Anethum graveolans | 20 and 40 mg/L | Significant | [11] |

| Paclobutrazol | Not Applicable | Wheat | Not Applicable | Triticum aestivum | Not Specified | Significant | [12] |

| Paclobutrazol | Not Applicable | Aluminum Plant | Not Applicable | Pilea cadierei | Not Specified | Effective | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory action of this compound on gibberellin biosynthesis.

In Vitro Assay of ent-Kaurene Oxidase Activity Using a Cell-Free System from Cucurbita maxima Endosperm

This protocol is adapted from methodologies described for the study of gibberellin biosynthesis in cell-free systems.[4][14][15]

1. Preparation of the Cell-Free System (Microsomal Fraction): a. Harvest endosperm tissue from immature Cucurbita maxima (pumpkin) seeds and freeze immediately in liquid nitrogen. b. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (v/v) glycerol). d. Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 1,000 x g for 10 min) to remove cell debris. e. Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet mitochondria. f. Collect the resulting supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This suspension contains the ent-kaurene oxidase activity.

2. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and the substrate, radiolabeled ent-[14C]kaurene, in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5). b. To test the inhibitory effect of this compound, add varying concentrations of the compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the reaction mixtures. c. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours). d. Stop the reaction by adding a solvent like ethyl acetate.

3. Product Analysis: a. Extract the reaction products with an organic solvent (e.g., ethyl acetate). b. Separate the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). c. Quantify the amount of radiolabeled products formed using liquid scintillation counting or a radio-TLC scanner. d. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow for Assessing the Effect of this compound on Plant Growth

The following diagram illustrates a typical workflow for evaluating the physiological effects of a plant growth regulator like this compound.

Figure 2: A typical experimental workflow for evaluating the effects of this compound on plant growth.

Conclusion

This compound effectively inhibits gibberellin biosynthesis by targeting the cytochrome P450 monooxygenase, ent-kaurene oxidase. This specific and potent inhibition leads to a reduction in plant stature, a desirable trait in many agricultural and horticultural applications. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development and application of plant growth regulators. Understanding the precise molecular mechanism of action is crucial for the targeted design of new compounds and for optimizing the use of existing ones in a safe and effective manner.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 6. CYP714B1 and CYP714B2 encode gibberellin 13-oxidases that reduce gibberellin activity in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP72A Enzymes Catalyze 13-Hydrolyzation of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. doaj.org [doaj.org]

- 11. The effect of paclobutrazol on some growth and biochemical characteristics of dill (Anethum graveolans L.) plants under drought stress - Journal of Plant Process and Function [jispp.iut.ac.ir]

- 12. Application of paclobutrazol: a strategy for inducing lodging resistance of wheat through mediation of plant height, st… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Targets of Diclobutrazol in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclobutrazol, a triazole fungicide, is a potent inhibitor of fungal growth, primarily employed in agriculture to control a range of phytopathogenic fungi. Its efficacy stems from a highly specific molecular interaction within the fungal cell, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the molecular targets of this compound in fungal pathogens, detailing its primary mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate these interactions. Quantitative data on the inhibitory effects of azole fungicides are presented, alongside detailed experimental protocols and visual representations of the key pathways and workflows involved in mode of action studies. This document serves as a resource for researchers and professionals engaged in fungicide research, antifungal drug development, and the study of fungal pathogenesis.

Primary Molecular Target: Sterol 14α-Demethylase (CYP51)

The principal molecular target of this compound, like other azole fungicides, is the enzyme sterol 14α-demethylase , a member of the cytochrome P450 superfamily, commonly designated as CYP51 . This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane. Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane.

This compound acts as a potent and specific inhibitor of CYP51. The nitrogen atom in the triazole ring of the this compound molecule binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate of the enzyme, lanosterol, from accessing the active site. The inhibition of CYP51 disrupts the demethylation of lanosterol at the 14α-position, a critical step in the ergosterol biosynthesis pathway.

Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production, leading to a significant reduction in its concentration within the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These abnormal sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

-

Altered Membrane Permeability and Fluidity: The replacement of ergosterol with abnormal sterol intermediates leads to increased membrane permeability and altered fluidity. This compromises the membrane's ability to act as a selective barrier, leading to the leakage of essential cellular components and an influx of toxic substances.

-

Disruption of Membrane-Bound Enzymes: The altered membrane environment adversely affects the function of various membrane-bound enzymes that are crucial for cellular processes such as nutrient transport and cell wall synthesis.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth and proliferation, ultimately leading to cell death.

Quantitative Data: Inhibition of Fungal CYP51 by Azole Fungicides

| Azole Fungicide | Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | CaCYP51 | 0.31 | [1] |

| Itraconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [2] |

| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [2] |

| Voriconazole | Candida albicans | CaCYP51 | 1.6 | [3] |

| Epoxiconazole | Candida albicans | CaCYP51 | 0.22 | [4] |

| Tebuconazole | Candida albicans | CaCYP51 | 1.3 | [2] |

| Prothioconazole-desthio | Candida albicans | CaCYP51 | 1.9 | [3] |

Downstream Effects: Activation of Stress Signaling Pathways

The cellular stress induced by the disruption of ergosterol biosynthesis and compromised membrane integrity triggers specific signaling pathways in fungal pathogens. These pathways represent the cell's attempt to mitigate the damage and adapt to the stressful conditions. The two primary stress response pathways implicated in the fungal response to azole fungicides are the High-Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway .

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated in response to various environmental stresses, including osmotic stress and membrane stress. Inhibition of ergosterol biosynthesis by this compound leads to alterations in the plasma membrane, which are sensed by osmosensors, triggering the HOG pathway. Activation of the HOG pathway leads to the accumulation of intracellular glycerol, which helps to counteract the increased membrane permeability and maintain cellular turgor.

Figure 1: HOG pathway activation by this compound.

Calcineurin Pathway

The Calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in fungal stress responses, virulence, and drug resistance. Membrane stress caused by this compound can lead to an influx of extracellular calcium, which activates calcineurin, a serine/threonine-specific protein phosphatase. Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and regulates the expression of genes involved in cell wall synthesis and ion homeostasis, as part of the cellular stress response.

Figure 2: Calcineurin pathway activation by this compound.

Experimental Protocols

The elucidation of the molecular targets and mode of action of this compound and other azole fungicides relies on a variety of established experimental protocols.

CYP51 Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.

Protocol:

-

Expression and Purification of CYP51:

-

The gene encoding CYP51 from the target fungal species is cloned into an expression vector.

-

The recombinant protein is overexpressed in a suitable host system (e.g., E. coli).

-

The enzyme is purified using chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

-

-

Reconstitution of the P450 System:

-

The purified CYP51 enzyme is reconstituted with a cytochrome P450 reductase and a lipid environment (e.g., liposomes) to mimic the cellular membrane.

-

-

Enzyme Assay:

-

The reconstituted enzyme system is incubated with the substrate (lanosterol) and a range of concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of NADPH.

-

The reaction is stopped after a defined time period.

-

-

Analysis of Product Formation:

-

The reaction mixture is extracted with an organic solvent.

-

The products of the reaction (demethylated lanosterol) are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Determination of IC50:

-

The percentage of inhibition of enzyme activity is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Ergosterol Quantification in Fungal Cells

This protocol is used to determine the effect of a fungicide on the ergosterol content of fungal cells.

Protocol:

-

Fungal Culture and Treatment:

-

The fungal pathogen is grown in a suitable liquid culture medium.

-

The culture is treated with various concentrations of this compound. A control culture without the fungicide is also prepared.

-

The cultures are incubated for a specific period.

-

-

Cell Harvesting and Saponification:

-

The fungal cells are harvested by centrifugation.

-

The cell pellet is resuspended in a solution of alcoholic potassium hydroxide.

-

The mixture is heated to saponify the cellular lipids and release the sterols.

-

-

Sterol Extraction:

-

The saponified mixture is cooled, and water is added.

-

The sterols are extracted into an organic solvent (e.g., n-heptane or hexane).

-

The organic phase is collected and evaporated to dryness.

-

-

Analysis by HPLC-UV:

-

The dried sterol extract is redissolved in a suitable solvent (e.g., methanol).

-

The sample is injected into an HPLC system equipped with a C18 column and a UV detector.

-

Ergosterol is identified and quantified by comparing its retention time and peak area to that of an ergosterol standard. The characteristic absorption spectrum of ergosterol (a four-peaked curve between 230 and 300 nm) is used for confirmation.

-

Experimental Workflows

The study of the molecular targets of fungicides like this compound involves a systematic workflow, from initial screening to detailed mechanistic studies.

Figure 3: Experimental workflow for fungicide mode of action studies.

Conclusion

This compound exerts its potent antifungal activity through the specific inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungal pathogens. This primary molecular interaction leads to a cascade of downstream effects, including the depletion of ergosterol, the accumulation of toxic sterol intermediates, and the disruption of cell membrane integrity and function. The resulting cellular stress activates signaling pathways such as the HOG and Calcineurin pathways as the fungus attempts to adapt. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antifungal agents. A thorough understanding of the molecular targets and mechanisms of action is paramount for effective fungicide use, resistance management, and the design of next-generation antifungal therapies.

References

- 1. Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors [mdpi.com]

- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compatibility in the Ustilago maydis–Maize Interaction Requires Inhibition of Host Cysteine Proteases by the Fungal Effector Pit2 | PLOS Pathogens [journals.plos.org]

- 4. [PDF] Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14α‐demethylase (CYP51; P45014DM) | Semantic Scholar [semanticscholar.org]

The Impact of Diclobutrazol on Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol is a systemic triazole fungicide and plant growth retardant. Its primary mode of action is the inhibition of gibberellin and sterol biosynthesis, leading to significant alterations in plant growth and development. This technical guide provides an in-depth overview of the biochemical pathways affected by this compound in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific quantitative data for this compound is limited in publicly available literature, data from its close structural and functional analogue, paclobutrazol, is used extensively in this guide to illustrate the expected biochemical consequences.

Core Biochemical Pathways Affected by this compound

This compound primarily targets cytochrome P450 monooxygenases, leading to a cascade of effects on various interconnected biochemical pathways.

Gibberellin Biosynthesis Pathway

The most well-documented effect of this compound is the inhibition of gibberellin (GA) biosynthesis. GAs are diterpenoid hormones that regulate various aspects of plant growth, including stem elongation, seed germination, and flowering. This compound specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1] This blockage leads to a deficiency in active GAs, resulting in the characteristic dwarfing phenotype observed in treated plants.

// Nodes GGDP [label="Geranylgeranyl\ndiphosphate (GGDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_copalyl_DP [label="ent-Copalyl\ndiphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_kaurene [label="ent-Kaurene", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_kaurenoic_acid [label="ent-Kaurenoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GAs [label="Active Gibberellins\n(e.g., GA4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KO [label="ent-Kaurene\nOxidase (KO)\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GGDP -> ent_copalyl_DP; ent_copalyl_DP -> ent_kaurene; ent_kaurene -> KO; KO -> ent_kaurenoic_acid; ent_kaurenoic_acid -> GAs [label="...multiple steps"]; this compound -> KO [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } caption: Inhibition of Gibberellin Biosynthesis by this compound.

Sterol Biosynthesis Pathway

Similar to its effect on GA biosynthesis, this compound also inhibits key enzymes in the plant sterol biosynthesis pathway. Plant sterols, such as campesterol, stigmasterol, and sitosterol, are essential components of cell membranes, influencing their fluidity and permeability. They also serve as precursors for brassinosteroid hormones. This compound targets obtusifoliol 14α-demethylase, another cytochrome P450 enzyme, which is crucial for the removal of a methyl group from sterol precursors.[2][3] Inhibition of this enzyme leads to an accumulation of 14α-methyl sterols and a depletion of essential end-product sterols, which can impair membrane function and overall plant health.

// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloartenol [label="Cycloartenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Obtusifoliol [label="Obtusifoliol", fillcolor="#F1F3F4", fontcolor="#202124"]; Demethylated_Sterols [label="Δ8,14-Sterols", fillcolor="#F1F3F4", fontcolor="#202124"]; End_Sterols [label="End-product Sterols\n(Campesterol, Stigmasterol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ODM [label="Obtusifoliol\n14α-demethylase\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Squalene -> Cycloartenol; Cycloartenol -> Obtusifoliol; Obtusifoliol -> ODM; ODM -> Demethylated_Sterols; Demethylated_Sterols -> End_Sterols [label="...multiple steps"]; this compound -> ODM [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } caption: Inhibition of Sterol Biosynthesis by this compound.

Phenylpropanoid and Flavonoid Biosynthesis

Treatment with triazoles like paclobutrazol has been shown to affect the phenylpropanoid and flavonoid biosynthetic pathways.[4][5] These pathways produce a wide array of secondary metabolites that are involved in plant defense, pigmentation, and UV protection. The changes in these pathways are likely an indirect consequence of the primary effects on hormone and sterol metabolism, representing a broader stress response in the plant.

Other Affected Pathways

Transcriptomic and metabolomic studies on paclobutrazol-treated plants have revealed alterations in other pathways, including:

-

Plant Hormone Signal Transduction: Beyond gibberellins, changes in the levels and signaling of other hormones like auxins, cytokinins, and abscisic acid have been observed.[4]

-

Sucrose Metabolism: Alterations in sucrose metabolism have also been reported, which could be linked to changes in growth and resource allocation.[4][5]

Quantitative Data on the Effects of this compound and its Analogues

The following tables summarize quantitative data from studies on paclobutrazol, a close analogue of this compound.

Table 1: Effect of Paclobutrazol on Plant Growth and Physiology

| Parameter | Plant Species | Treatment | Result | Reference |

| Plant Height | Tall Fescue | 200 mg/L Paclobutrazol | Significant decrease | [6] |

| Total Biomass | Tall Fescue | 200 mg/L Paclobutrazol | Significant decrease | [6] |

| Net Photosynthetic Rate | Tall Fescue | 200 mg/L Paclobutrazol | Significant increase | [6] |

| Stomatal Conductance | Ougan | 500 mg/L Paclobutrazol | Significant increase (short-term) | [7] |

| Transpiration Rate | Ougan | 500 mg/L Paclobutrazol | Significant increase (short-term) | [7] |

Table 2: Effect of Paclobutrazol on Endogenous Hormone Levels

| Hormone | Plant Species | Treatment | Result | Reference |

| Gibberellic Acid (GA) | Tall Fescue | 200 mg/L Paclobutrazol | Significant decrease | [6] |

| Abscisic Acid (ABA) | Tall Fescue | 200 mg/L Paclobutrazol | Significant increase | [6] |

| Gibberellins (GA1/3, GA4/7) | Tomato | 200 mg/L Paclobutrazol | Decreased at 15 days | [4] |

| Cytokinin (CTK) | Tomato | 200 mg/L Paclobutrazol | Increased at 15 days | [4] |

Table 3: Effect of Paclobutrazol on Secondary Metabolite Content

| Metabolite Class | Plant Species | Treatment | Result | Reference |

| Steroidal Saponins | Ophiopogon japonicus | Paclobutrazol spray | Significant decrease | [8] |

| Flavonoids | Ophiopogon japonicus | Paclobutrazol spray | Significant decrease | [8] |

Table 4: Differentially Expressed Genes in Response to Paclobutrazol Treatment in Lily Leaves

| Time Point | Upregulated Genes | Downregulated Genes | Reference |

| 3 hours | 648 | 712 | [1] |

| 24 hours | 560 | 256 | [1] |

| 72 hours | 674 | 644 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.

Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for plant hormone analysis.[9]

a. Extraction:

-

Freeze approximately 1g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 10 mL of 80% methanol containing an appropriate internal standard (e.g., [2H2]-GA4).

-

Shake overnight at 4°C.

-

Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction of the pellet with 5 mL of 80% methanol and combine the supernatants.

b. Fractionation:

-

Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the gibberellins with 80% methanol.

-

Dry the eluate under a stream of nitrogen gas.

c. Derivatization:

-

Resuspend the dried sample in 20 µL of methanol.

-

Add 50 µL of ethereal diazomethane to methylate the carboxylic acid groups.

-

After 30 minutes, evaporate the diazomethane under nitrogen.

-

Add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 30 minutes to form trimethylsilyl ethers.

d. GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the GC oven temperature program to achieve separation of different gibberellins.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of specific gibberellins based on their characteristic ions.

// Nodes Sample [label="Plant Tissue\n(1g)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(80% Methanol + Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractionation [label="Fractionation\n(C18 SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(Methylation + Silylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Extraction; Extraction -> Fractionation; Fractionation -> Derivatization; Derivatization -> Analysis; Analysis -> Data; } caption: Workflow for Gibberellin Analysis by GC-MS.

Analysis of Plant Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for plant sterol analysis.

a. Saponification and Extraction:

-

Weigh approximately 200 mg of lyophilized and ground plant tissue into a screw-cap glass tube.

-

Add an internal standard (e.g., 5α-cholestane).

-

Add 2 mL of 2 M ethanolic potassium hydroxide.

-

Incubate at 80°C for 1 hour to saponify the lipids.

-

After cooling, add 1 mL of water and 2 mL of n-hexane and vortex thoroughly.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the unsaponifiable fraction (sterols).

-

Repeat the hexane extraction twice and combine the hexane fractions.

-

Wash the combined hexane extract with 1 mL of water.

-

Dry the hexane extract under a stream of nitrogen.

b. Derivatization:

-

Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

-

Heat at 60°C for 30 minutes.

c. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column for sterol separation (e.g., HP-5ms).

-

The mass spectrometer can be operated in full scan mode for identification or SIM mode for quantification of known sterols.

Transcriptome Analysis using RNA-Seq

This protocol provides a general workflow for RNA sequencing of plant tissues.

a. RNA Extraction and Quality Control:

-

Extract total RNA from plant tissue using a suitable kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7).

b. Library Preparation:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Purify and quantify the final library.

c. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases.

-

Align the cleaned reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

-

Quantify gene expression by counting the number of reads mapping to each gene.

-

Perform differential gene expression analysis between control and this compound-treated samples using packages like DESeq2 or edgeR.

-

Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) on the differentially expressed genes.

// Nodes RNA_Extraction [label="RNA Extraction\n& QC", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Prep [label="Library\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC [label="Read Quality\nControl & Trimming", fillcolor="#FBBC05", fontcolor="#202124"]; Alignment [label="Alignment to\nReference Genome", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Gene Expression\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; DEG_Analysis [label="Differential Gene\nExpression Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Analysis [label="Functional\nEnrichment Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RNA_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> QC; QC -> Alignment; Alignment -> Quantification; Quantification -> DEG_Analysis; DEG_Analysis -> Functional_Analysis; } caption: Workflow for Transcriptome Analysis by RNA-Seq.

Non-targeted Metabolomics using LC-MS

This protocol outlines a general approach for non-targeted metabolic profiling of plant tissues.

a. Metabolite Extraction:

-

Quench metabolism by flash-freezing plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Include internal standards for quality control.

-

Vortex and sonicate the mixture to ensure thorough extraction.

-

Centrifuge at high speed to pellet debris.

-

Collect the supernatant containing the metabolites.

b. LC-MS Analysis:

-

Inject the metabolite extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use a reversed-phase or HILIC column for separation, depending on the polarity of the metabolites of interest.

-

Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

c. Data Processing and Analysis:

-

Process the raw LC-MS data using software such as XCMS or MetAlign for peak picking, alignment, and quantification.

-

Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between control and treated samples.

-

Identify the differential metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries and databases.

-

Perform pathway analysis to understand the biological context of the metabolic changes.

Enzyme Assay for Obtusifoliol 14α-demethylase

This assay is based on the methodology described for the characterization of this cytochrome P450 enzyme from plants.[9]

a. Microsome Isolation:

-

Homogenize fresh plant tissue (e.g., corn embryos) in a cold extraction buffer.

-

Filter the homogenate and centrifuge at a low speed to remove cell debris and nuclei.

-

Centrifuge the supernatant at a higher speed to pellet mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

b. Enzyme Reaction:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH, and the substrate obtusifoliol.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solvent like ethyl acetate.

c. Product Analysis:

-

Extract the products with an organic solvent.

-

Analyze the extracted products by GC-MS to identify and quantify the demethylated sterol products.

-

Enzyme activity can be determined by measuring the rate of product formation.

Conclusion

This compound exerts its primary effects on plants by inhibiting key cytochrome P450 enzymes in the gibberellin and sterol biosynthesis pathways. These initial disruptions lead to a cascade of downstream effects on other metabolic pathways, including phenylpropanoid and flavonoid biosynthesis, as well as broader changes in plant hormone signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists investigating the biochemical impacts of this compound and related triazole compounds on plants. Further research, particularly in the area of proteomics, will provide a more complete picture of the plant's response to this widely used agrochemical.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The effect of paclobutrazol on some growth and biochemical characteristics of dill (Anethum graveolans L.) plants under drought stress - Journal of Plant Process and Function [jispp.iut.ac.ir]

- 4. Obtusifoliol 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomics Data Analysis for the Identification of Proteins and Derived Proteotypic Peptides of Potential Use as Putative Drought Tolerance Markers for Quercus ilex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paclobutrazol Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residue of Paclobutrazol and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Signaling in Plants. Cloning and Expression Analysis of the Obtusifoliol 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both Obtusifoliol and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 14 alpha-demethylation of obtusifoliol by a cytochrome P-450 monooxygenase from higher plants' microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Examination of the Pioneering Triazole Fungicide

Diclobutrazol, a systemic fungicide belonging to the triazole class, emerged as a significant tool in the management of fungal phytopathogens, particularly rusts and powdery mildews. Its development in the late 1970s by Imperial Chemical Industries (ICI) marked a notable advancement in the field of agricultural chemistry. This technical guide provides a comprehensive overview of the primary research underpinning the discovery, synthesis, mode of action, and efficacy of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is fundamental to its formulation and application. This compound is a white crystalline solid with the chemical formula C₁₅H₁₉Cl₂N₃O. Key properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 328.24 g/mol |

| Melting Point | 147-149 °C |

| Water Solubility | 9 mg/L |

| Vapor Pressure | 2.7 x 10⁻⁶ Pa (at 20 °C) |

| pKa | <2 |

| Log P (Octanol-Water Partition Coefficient) | 3.8 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step chemical process. While the precise, proprietary industrial synthesis protocols developed by ICI are not fully public, the general synthetic route for related triazole fungicides provides a clear framework. The synthesis of a triazole derivative, for instance, involves the reaction of a substituted acetophenone with a Grignard reagent, followed by bromination and subsequent reaction with 1,2,4-triazole.

General Laboratory-Scale Synthesis Protocol (Illustrative):

-

Preparation of the Chalcone: An appropriately substituted benzaldehyde is reacted with a substituted acetophenone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol to yield a chalcone.

-

Epoxidation of the Chalcone: The chalcone is then treated with an oxidizing agent, such as hydrogen peroxide in the presence of a base, to form the corresponding epoxide.

-

Ring-Opening and Triazole Substitution: The epoxide ring is opened by reaction with 1,2,4-triazole in a suitable solvent, often in the presence of a base to facilitate the nucleophilic attack.

-

Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride.

-

Purification: The final product, this compound, is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound, like other triazole fungicides, exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme C14-demethylase (cytochrome P450-dependent). This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.

Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Efficacy of this compound: A Summary of Field Trial Data

This compound has demonstrated significant efficacy against a range of fungal pathogens, most notably powdery mildews and rusts on various crops. The following tables summarize illustrative data from field trials, showcasing the performance of triazole fungicides in controlling these diseases. While specific data for this compound is not always publicly available, the performance of similar triazoles provides a strong indication of its expected efficacy.

Table 1: Efficacy of Triazole Fungicides Against Wheat Stripe Rust (Puccinia striiformis)

| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Percent Disease Control (%) | Yield (t/ha) |

| Untreated Control | - | 87.2 | - | 3.5 |

| Triazole Fungicide A | 125 | 4.3 | 95.1 | 5.8 |

| Triazole Fungicide B | 100 | 6.2 | 92.9 | 5.5 |

| This compound (Expected) | 100-150 | ~5-10 | ~90-95 | ~5.6-5.9 |

Table 2: Efficacy of Triazole Fungicides Against Apple Powdery Mildew (Podosphaera leucotricha)

| Treatment | Application Rate (g a.i./ha) | Mean Disease Incidence (%) | Percent Disease Control (%) |

| Untreated Control | - | 65.8 | - |

| Triazole Fungicide C | 50 | 8.2 | 87.5 |

| Triazole Fungicide D | 75 | 5.5 | 91.6 |

| This compound (Expected) | 50-100 | ~6-9 | ~86-91 |

Experimental Protocols for Fungicide Efficacy Evaluation

Standardized protocols are essential for the reliable evaluation of fungicide efficacy. The following outlines a general experimental workflow for both greenhouse and field trials.

Greenhouse Trial for Powdery Mildew Control:

-

Plant Propagation: Grow susceptible host plants (e.g., apple seedlings) in a controlled greenhouse environment.

-

Inoculation: Inoculate a subset of plants with a spore suspension of Podosphaera leucotricha to serve as an inoculum source.

-

Fungicide Application: Prepare serial dilutions of this compound and apply to the test plants using a calibrated sprayer to ensure uniform coverage. A set of plants should be sprayed with water to serve as a control.

-

Challenge Inoculation: After the fungicide application has dried, inoculate the treated plants with powdery mildew spores.

-

Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., moderate temperature and high humidity).

-

Disease Assessment: After a set incubation period (e.g., 10-14 days), visually assess the percentage of leaf area covered by powdery mildew on both treated and control plants.

-

Data Analysis: Calculate the percentage of disease control for each fungicide concentration and determine the EC₅₀ value (the concentration that provides 50% disease control).

Field Trial for Stripe Rust Control:

-

Trial Site Selection: Choose a field with a history of stripe rust infection or in a region where the disease is prevalent.

-

Plot Design: Establish a randomized complete block design with multiple replications for each treatment.

-

Fungicide Application: Apply this compound at different rates and timings (e.g., at different growth stages of the crop) using a calibrated field sprayer. Include an untreated control in each block.

-

Natural Infection: Rely on natural infection for disease development.

-

Disease and Yield Assessment: Periodically assess the severity of stripe rust in each plot using a standardized rating scale. At the end of the growing season, harvest the plots and measure the grain yield and quality.

-

Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of the different this compound treatments.

Experimental workflows for greenhouse and field fungicide efficacy trials.

Conclusion

This compound stands as a testament to the targeted discovery and development of effective agricultural fungicides. Its specific mode of action, inhibiting a key enzyme in the fungal sterol biosynthesis pathway, provides a powerful and selective means of disease control. The methodologies outlined in this guide for synthesis, efficacy testing, and mode of action studies represent the foundational research that underpins the successful development and deployment of such crop protection agents. For researchers and professionals in the field, a deep understanding of these core principles is paramount for the continued innovation of new and improved solutions for global food security.

An In-depth Technical Guide to the Physicochemical and Solubility Characteristics of Diclobutrazol

Introduction

Diclobutrazol (CAS No: 75736-33-3) is a systemic triazole fungicide recognized for its high efficacy against a range of fungal phytopathogens, including powdery mildews and rusts.[1][2][3][4] As a member of the conazole fungicide family, its mode of action involves the inhibition of sterol biosynthesis in fungi.[5][6] This technical guide provides a detailed overview of the essential physicochemical properties and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[5][7] Its core structure consists of a 1,2,4-triazole ring linked to a dichlorophenyl group and a substituted pentanol chain, which dictates its physical and chemical behavior.[6]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉Cl₂N₃O | [1][6][8] |

| Molecular Weight | 328.24 g/mol | [1][2][3][6][8][9] |

| Appearance | White to off-white crystalline solid | [3][5] |

| Melting Point | 147-149 °C | [8] |

| Boiling Point | 484.3 ± 55.0 °C (Predicted) | [8] |

| Density | 1.25 - 1.28 g/cm³ | [5][8] |

| pKa (at 25 °C) | < 2 | [5][8] |

| Vapor Pressure (at 20 °C) | 0.0027 mPa | [5] |

| Log P (Octanol-Water Partition Coefficient) | 3.81 | [5][6] |

Solubility Characteristics

The solubility of a compound is critical for its formulation, bioavailability, and environmental fate. This compound exhibits low aqueous solubility and is more readily soluble in organic solvents.[4][5]

The solubility of this compound in various solvents is detailed below.

| Solvent | Solubility (at 20 °C) | Classification | Source(s) |

| Water (pH 7) | 7.1 - 9 mg/L | Practically insoluble / Low solubility | [5][7][8] |

| Acetone | ≥ 50 g/L | Soluble | [8] |

| Methanol | ≥ 50 g/L | Soluble | [8] |

| Ethanol | ≥ 50 g/L | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (609.31 mM) | Highly soluble | [3] |

The presence of the dichlorophenyl group contributes to its lipophilic nature, as indicated by the high Log P value, while the triazole and hydroxyl groups provide some degree of polarity.[10]

Experimental Protocols & Methodologies

The determination of physicochemical and solubility data requires precise experimental methods. Below are outlines of typical protocols used for characterizing compounds like this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

-

Preparation : An excess amount of solid this compound is added to a known volume of deionized water (or a buffer solution of a specific pH) in a flask.

-

Equilibration : The flask is sealed and agitated in a constant temperature water bath (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated aqueous solution. Care is taken to avoid temperature changes during this step.

-

Quantification : The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is commonly employed for this purpose.[7]

-

Calculation : The solubility is reported in units such as mg/L or mol/L.

Protocol 2: Residue Analysis in Environmental or Biological Matrices

Determining the concentration of this compound residues in samples like soil or crops requires a multi-step process involving extraction, cleanup, and sensitive analysis.

-

Sample Preparation : The matrix (e.g., soil, potato) is homogenized to ensure uniformity. Soil samples may be air-dried and sieved prior to extraction.[11]

-

Extraction : A known weight of the prepared sample is extracted with a suitable organic solvent. Acetonitrile is a common choice for its ability to efficiently extract triazole fungicides.[11][12] Ultrasonic baths may be used to enhance extraction efficiency.[11]

-

Cleanup/Purification :

-

Low-Temperature Partitioning : The extract can be stored at a low temperature (e.g., -20°C), which causes water and certain interfering compounds to freeze, allowing for easy separation of the acetonitrile layer.[11]

-

Solid-Phase Extraction (SPE) : Alternatively, the crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances. The analyte is retained on the sorbent and then eluted with a small volume of a clean solvent.[12]

-

-

Analysis : The final extract is analyzed using a highly sensitive and selective instrument, typically Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[11] This technique provides accurate quantification even at very low residue levels.

-

Quantification : The concentration of this compound is determined by comparing the instrument's response to that of certified reference standards.[9][13]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for determining the aqueous solubility of this compound.

Caption: Typical experimental workflow for the analysis of this compound residues.

Caption: this compound inhibits the 14α-demethylase enzyme in the fungal ergosterol pathway.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 75736-33-3 [chemicalbook.com]

- 5. This compound (Ref: PP296) [sitem.herts.ac.uk]

- 6. This compound | C15H19Cl2N3O | CID 53309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound – Wikipedia [de.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. This compound - [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Diclobutrazol's Mode of Action on Fungal Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Ergosterol Biosynthesis Pathway - A Prime Antifungal Target

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that represents a primary target for a significant portion of commercially available antifungal agents.[2][3]

The azole class of fungicides, which includes diclobutrazol, specifically targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a crucial step in the conversion of these precursors to ergosterol.[6] By inhibiting CYP51, azoles trigger a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[2][5]

This dual effect of ergosterol depletion and toxic sterol accumulation is the basis for the fungistatic and, in some cases, fungicidal activity of azole compounds.[3]

Molecular Mechanism of this compound's Action on Fungal CYP51

As a member of the triazole family of fungicides, this compound's interaction with fungal CYP51 is characterized by a specific and high-affinity binding to the enzyme's active site. The core of this interaction lies in the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom within the cytochrome P450 enzyme.[4][7] This coordination bond effectively blocks the active site, preventing the binding and subsequent demethylation of the natural substrate, lanosterol.[6]

The specificity and potency of different azole fungicides are determined by the interactions of their non-triazole side chains with the amino acid residues lining the active site pocket of the CYP51 enzyme.[7] These interactions contribute to the overall binding affinity and can influence the selectivity of the fungicide for fungal CYP51 over its mammalian counterpart.

Figure 1. Mechanism of this compound Inhibition of Fungal CYP51.

Quantitative Analysis of Azole-CYP51 Interaction

The potency of an azole fungicide's interaction with CYP51 can be quantified through two key parameters: the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

-

IC50: This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CYP51 by 50%. A lower IC50 value indicates a more potent inhibitor.

-

Kd: This is a measure of the binding affinity between the inhibitor and the enzyme. A lower Kd value signifies a tighter binding interaction.

While specific IC50 and Kd values for this compound's interaction with fungal CYP51 are not prominently available in the reviewed scientific literature, a comparative analysis of other triazole fungicides provides a valuable context for its expected potency.

| Triazole Fungicide | Fungal Species | Target Enzyme | IC50 (µM) | Kd (nM) | Reference |

| Fluconazole | Candida albicans | CYP51 | 0.31 | 31 | [7] |

| Itraconazole | Candida albicans | CYP51 | 0.56 | 46 | [7] |

| Voriconazole | Candida albicans | CYP51 | - | 10-26 | [7] |

| Tebuconazole | Ustilago maydis | CYP51 | - | - | [8] |

| Posaconazole | Candida albicans | CYP51 | - | - | [7] |

Note: The absence of a value indicates that it was not reported in the cited source under comparable experimental conditions.

Experimental Protocols for Studying this compound-CYP51 Interaction

To facilitate further research into the specific interactions of this compound and other azole fungicides with fungal CYP51, this section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Fungal CYP51

This protocol is foundational for obtaining a sufficient quantity of pure, active enzyme for in vitro assays.

Figure 2. Workflow for Heterologous Expression and Purification of Fungal CYP51.

Methodology:

-

Gene Cloning: The full-length or a truncated (N-terminally modified for improved solubility) version of the fungal CYP51 gene is cloned into a suitable E. coli expression vector, often with a polyhistidine-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Membrane Isolation: Harvested cells are lysed, and the membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.

-

Solubilization: Membrane proteins are solubilized using a suitable detergent (e.g., sodium cholate).

-

Affinity Chromatography: The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, which binds the polyhistidine-tag.

-

Dialysis: The purified protein is dialyzed to remove the detergent and imidazole (used for elution from the column) and to exchange the buffer.

CYP51 Reconstitution Assay and IC50 Determination

This functional assay measures the enzymatic activity of CYP51 and its inhibition by this compound.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CYP51, a cytochrome P450 reductase (CPR), a lipid environment (e.g., liposomes), and the substrate (lanosterol).

-

Inhibitor Addition: Varying concentrations of this compound (or other azole) are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Initiation and Incubation: The reaction is initiated by the addition of an NADPH-generating system and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Product Extraction: The reaction is stopped, and the sterol products are extracted.

-

Analysis: The conversion of lanosterol to its demethylated product is quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Azole Binding Studies using UV-visible Difference Spectroscopy (Kd Determination)

This biophysical method directly measures the binding affinity of this compound to CYP51.

Figure 3. Experimental Workflow for Determining the Dissociation Constant (Kd) of Azole Binding to CYP51.

Methodology:

-

Sample Preparation: A solution of purified CYP51 is placed in a dual-beam spectrophotometer cuvette.

-

Baseline Spectrum: A baseline absorbance spectrum is recorded.

-

Titration: Small aliquots of a concentrated stock solution of this compound are added sequentially to the sample cuvette.

-

Difference Spectra: After each addition, the difference spectrum is recorded. The binding of the azole to the heme iron of CYP51 induces a characteristic spectral shift (a Type II spectrum).

-

Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the concentration of this compound.

-

Kd Calculation: The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding equation (e.g., the Michaelis-Menten or Morrison equation for tight binding).[7]

Fungal Resistance to this compound

The widespread use of azole fungicides has led to the emergence of resistance in various fungal pathogens. The primary mechanisms of resistance to azoles, including likely resistance mechanisms to this compound, involve alterations that reduce the effective concentration of the fungicide at the target site or decrease the affinity of the target enzyme for the inhibitor. These mechanisms include:

-

Mutations in the ERG11 (CYP51) gene: Amino acid substitutions in the CYP51 protein can reduce the binding affinity of azole fungicides to the active site.[7]

-

Overexpression of the ERG11 gene: An increased production of the CYP51 enzyme can effectively titrate out the inhibitor, requiring higher concentrations of the fungicide to achieve the same level of inhibition.

-

Increased drug efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively pump the fungicide out of the fungal cell.

Conclusion and Future Directions

This compound, as a triazole fungicide, employs a well-characterized mode of action centered on the inhibition of fungal cytochrome P450 sterol 14α-demethylase (CYP51). This targeted inhibition of ergosterol biosynthesis remains a highly effective strategy for controlling a broad spectrum of fungal pathogens. While specific quantitative data on the interaction of this compound with fungal CYP51 is a notable gap in the current literature, the established methodologies for studying azole-CYP51 interactions provide a clear path for future research in this area.

For drug development professionals, a deeper understanding of the structure-activity relationships of different triazole side chains in their interaction with the CYP51 active site is crucial for designing new, more potent, and more selective antifungal agents. Furthermore, continued surveillance and investigation into the mechanisms of azole resistance are paramount for developing strategies to overcome this growing challenge in both agricultural and clinical settings. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to contribute to these critical areas of study.

References

- 1. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Applying Diclobutrazol in Greenhouse Pot Trials

Introduction

These application notes provide a detailed protocol for the use of Diclobutrazol in greenhouse pot trials for researchers, scientists, and professionals in drug development and plant science. This compound is a triazole-based plant growth regulator (PGR) that functions as a systemic fungicide and growth retardant. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to more compact plants with desirable ornamental characteristics. This document outlines the necessary steps for conducting reproducible and controlled experiments to evaluate the efficacy of this compound on potted ornamental plants.

Materials and Equipment

-

This compound: Technical grade or a commercial formulation of known concentration.

-

Test Plants: Uniform and healthy potted plants of the desired species (e.g., Fuchsia x hybrida, Chrysanthemum indicum, Roses).

-

Greenhouse: With controlled temperature, humidity, and photoperiod.

-

Pots: Standardized pot size and type.

-

Growing Medium: Consistent, well-draining potting mix.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

-

Measurement Tools: Calipers, rulers, SPAD meter (for chlorophyll content), weighing balance.

-

Spraying Equipment: Calibrated spray bottles or a research-grade sprayer for foliar applications.

-

Dosing Equipment: Graduated cylinders, pipettes for drench applications.

-

Labels and Markers: For proper identification of treatment groups.

-

Data Collection Sheets or Software.

Experimental Design and Setup

A well-designed experiment is crucial for obtaining reliable data. A completely randomized design (CRD) is often suitable for greenhouse trials.

3.1 Treatment Groups: Establish multiple treatment groups to assess a range of this compound concentrations. Include a negative control group (treated with water or the carrier solvent only). For a dose-response study, a logarithmic series of concentrations is recommended.

Example Treatment Groups (Foliar Spray):

-

Control (0 ppm)

-

10 ppm this compound

-

25 ppm this compound

-

50 ppm this compound

-

75 ppm this compound

Example Treatment Groups (Soil Drench):

-

Control (0 mg/pot)

-

0.5 mg/pot this compound

-

1.0 mg/pot this compound

-

1.5 mg/pot this compound

-

2.0 mg/pot this compound

3.2 Replication: Each treatment group should have a sufficient number of replicates (typically 5-10 plants per treatment) to ensure statistical validity.

3.3 Randomization: Randomly assign each plant to a treatment group and randomize the placement of the pots within the greenhouse bench to minimize the effects of environmental gradients.

Application Protocols

4.1 Stock Solution Preparation: Prepare a stock solution of this compound from which all working solutions will be made. Accurately weigh the required amount of this compound and dissolve it in a suitable solvent (if necessary) before diluting with water to the final volume. Ensure complete dissolution.

4.2 Foliar Spray Application:

-

Calibrate the sprayer to ensure a uniform and consistent application volume per plant.

-

Apply the treatment solutions to the foliage until runoff, ensuring thorough coverage of all aerial parts of the plant.

-

To avoid drift between treatments, use a spray shield or leave adequate spacing between plants during application.

-

Apply sprays during cooler parts of the day (early morning or late evening) to reduce the risk of phytotoxicity.[1]

-

Ensure foliage is dry before application.

4.3 Soil Drench Application:

-

The growing medium should be moist but not saturated before application.

-

Apply a precise volume of the this compound solution evenly to the surface of the growing medium in each pot. The volume should be sufficient to wet the root zone without excessive leaching from the bottom of the pot.

-

Suggested application volumes are dependent on pot size (e.g., 60 mL for a 4-inch pot, 90 mL for a 5-inch pot, 120 mL for a 6-inch pot).[2]

Data Collection and Measurements

Collect data at regular intervals (e.g., weekly) throughout the experimental period.

5.1 Plant Height: Measure the height of the plant from the soil surface to the apical meristem.

5.2 Stem Diameter: Use calipers to measure the diameter of the main stem at a marked position just above the soil line.

5.3 Canopy Diameter: Measure the widest spread of the plant's foliage.

5.4 Chlorophyll Content: Use a SPAD meter to take non-destructive measurements of leaf chlorophyll content. Take readings from the youngest fully expanded leaves.

5.5 Phytotoxicity Assessment: Visually assess plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), browning (necrosis), spotting, or distortion.[1] A rating scale (e.g., 1-5, where 1 = no damage and 5 = severe damage) can be used for quantification.

5.6 Flowering Data: Record the time to first flower, number of flowers per plant, and flower diameter.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound (Foliar Spray) on the Growth of Phalaenopsis Orchids (Representative Data)

| This compound (ppm) | Mean Stalk Length (cm) | Percent Reduction from Control |

| 0 (Control) | 68.5 | 0% |

| 250 | 41.6 | 39.2% |

| 500 | 28.9 | 57.8% |

| 750 | 22.4 | 67.3% |

| 1000 | 20.1 | 70.6% |

Note: Data is representative and based on studies with the closely related compound Paclobutrazol on Phalaenopsis orchids.[3]

Table 2: Effect of this compound (Soil Drench) on the Growth and Flowering of Potted Roses (Representative Data)

| This compound (mg/pot) | Plant Height (cm) | Flower Diameter (cm) | Chlorophyll Content (SPAD) |

| 0 (Control) | 35.2 | 8.1 | 45.3 |

| 0.5 | 30.1 | 7.9 | 48.2 |

| 1.0 | 25.8 | 7.8 | 50.1 |

| 1.5 | 22.4 | 7.6 | 52.5 |

| 2.0 | 20.1 | 7.5 | 54.3 |

Note: Data is representative and based on studies with the closely related compound Paclobutrazol on potted roses.[4]

Signaling Pathways and Experimental Workflow

7.1 this compound Signaling Pathway:

This compound inhibits the biosynthesis of gibberellins (GAs), which are plant hormones responsible for stem elongation. Specifically, it blocks the action of cytochrome P450-dependent monooxygenases, which catalyze the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthesis pathway.[5]

Caption: this compound inhibits the gibberellin biosynthesis pathway.

7.2 Experimental Workflow:

The following diagram illustrates the logical flow of a greenhouse pot trial for evaluating this compound.

Caption: Workflow for a greenhouse pot trial with this compound.

References